molecular formula C19H17N3O3 B2628184 Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate CAS No. 477862-14-9

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate

Cat. No.: B2628184
CAS No.: 477862-14-9
M. Wt: 335.363
InChI Key: CAPQLPZSOFKCDO-UHFFFAOYSA-N
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Description

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes pyridinyl and pyrimidinyl groups, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate typically involves the reaction of 2-pyridinyl and 2-pyrimidinyl derivatives with phenoxypropanoate under controlled conditions. One common method involves the use of dichloromethane as a solvent and sodium carbonate as a base. The reaction is carried out at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenoxy}propanoate: Known for its use as a herbicide.

    Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate: Similar structure but different functional groups.

Uniqueness

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate is unique due to its dual pyridinyl and pyrimidinyl groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13(19(23)24-2)25-15-8-6-14(7-9-15)18-21-12-10-17(22-18)16-5-3-4-11-20-16/h3-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPQLPZSOFKCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331295
Record name methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666157
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477862-14-9
Record name methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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